3-Hydroxypyrazine-2-carbonyl chloride

Descripción general

Descripción

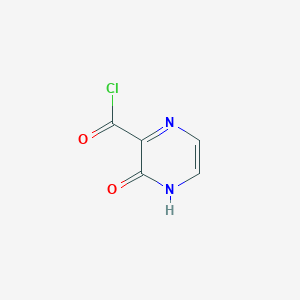

3-Hydroxypyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxypyrazine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:

3-Hydroxypyrazine-2-carboxylic acid+SOCl2→3-Hydroxypyrazine-2-carbonyl chloride+SO2+HCl

The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Esterification Reactions

3-Hydroxypyrazine-2-carbonyl chloride reacts with alcohols to form esters. For example, reaction with methanol under reflux conditions produces methyl 3-hydroxypyrazine-2-carboxylate:

Reaction Conditions

Key Data

-

¹H NMR (CDCl₃) : δ 4.00 (s, 3H, OCH₃), 8.22 (d, 1H, pyrazine-H), 8.01 (d, 1H, pyrazine-H) .

-

TOF MS (ESI) : m/z 154.0617 [M+H]⁺ (calc. 154.0617 for C₆H₈N₃O₂⁺) .

Amidation Reactions

The compound undergoes nucleophilic acyl substitution with amines to yield carboxamides. For instance, reaction with methylamine produces 3-amino-N-methylpyrazine-2-carboxamide:

Reaction Conditions

-

Reagents : Methylamine (6 eq)

-

Temperature : Room temperature

-

Time : 12 hours

-

Yield : Not explicitly reported, but characterized via NMR .

Key Data

Halogenation Reactions

The hydroxyl group on the pyrazine ring can be substituted with halogens. Bromination using acetic anhydride and hydrobromic acid yields 5-bromo-3-hydroxypyrazine-2-carbonyl chloride:

Reaction Conditions

-

Reagents : Acetic anhydride, HBr

-

Temperature : 40°C

-

Time : 4 hours

Key Data

Anhydride Formation

Reaction with another acyl chloride or carboxylic acid derivative forms mixed anhydrides. This is exemplified in its use for synthesizing anti-SARS-CoV-2 agents:

Reaction Conditions

Key Data

-

The product (6-fluoro-3-hydroxypyrazine-2-carbonyl chloride derivative) was confirmed via HRMS and NMR, though specific values were not disclosed .

Hydrolysis and Decarboxylation

Under basic conditions, the carbonyl chloride hydrolyzes to 3-hydroxypyrazine-2-carboxylic acid, which can decarboxylate:

Reaction Conditions

Key Data

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The carbonyl carbon undergoes attack by nucleophiles (e.g., amines, alcohols), facilitated by the electron-withdrawing pyrazine ring.

-

Electrophilic Aromatic Substitution : Halogenation occurs at the C5 position due to directing effects of the hydroxyl and carbonyl groups .

-

Acid Chloride Reactivity : SOCl₂ converts carboxylic acids to acyl chlorides, which are subsequently used in esterification/amidation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Hydroxypyrazine-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral agents.

Antiviral Activity

Recent studies highlight its role in synthesizing compounds with antiviral properties against several RNA viruses. For instance, derivatives of this compound have shown effectiveness against:

- Influenza Virus

- Zika Virus

- West Nile Virus

- COVID-19 (SARS-CoV-2)

These derivatives act as selective inhibitors of RNA-dependent RNA polymerase, a critical enzyme for viral replication .

Case Study: Synthesis of Antiviral Agents

A notable example is the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide from this compound. This compound has been investigated for its potential as an antiviral agent against SARS-CoV-2. The synthetic route involves several steps, including the formation of key intermediates that enhance the compound's efficacy against viral infections .

Synthetic Methodologies

The compound is also utilized in various synthetic methodologies to produce other heterocyclic compounds.

Synthetic Pathways

The synthetic routes involving this compound often include:

- Formation of Imine Intermediates : Reaction with amines to form imines, which can be further transformed into more complex structures.

- Coupling Reactions : Used as a coupling agent in the synthesis of more complex molecules, especially in drug discovery .

Data Table: Synthetic Routes and Yields

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Imine Formation | This compound | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | 85 |

| Coupling Reaction | This compound | Various heterocycles | Varies |

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is explored for its potential use in agrochemicals.

Pesticide Development

Compounds derived from this chlorinated pyrazine are being studied for their efficacy as pesticides and herbicides. The structural properties allow for modifications that can enhance biological activity against pests while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 3-hydroxypyrazine-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. In biological systems, its derivatives may act as enzyme inhibitors by binding to active sites and interfering with enzymatic activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxypyrazine-2-carboxylic acid

- 3-Hydroxypyrazine-2-carboxamide

- 3-Hydroxypyrazine-2-carboxaldehyde

Uniqueness

3-Hydroxypyrazine-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds.

Actividad Biológica

3-Hydroxypyrazine-2-carbonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis routes, and relevant case studies.

This compound, with the molecular formula CHClNO, is characterized by the presence of a hydroxyl group and a carbonyl chloride functional group attached to a pyrazine ring. Its structure is pivotal in determining its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, often starting from simpler pyrazine derivatives. Various synthetic routes have been explored, including:

- Amidation Reactions : Utilizing 3-hydroxypyrazine-2-carboxylic acid as a precursor.

- Electrophilic Chlorination : Introducing the carbonyl chloride group through chlorination reactions.

The efficiency of these routes has been documented, with yields varying significantly depending on the specific method employed. For example, one study reported a yield of 32% using optimized conditions for the synthesis of related compounds .

Antiviral Activity

One of the most notable applications of this compound derivatives is in antiviral drug development. For instance, compounds derived from this structure have been investigated for their effectiveness against RNA viruses, including SARS-CoV-2. The mechanism involves inhibition of viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication .

Antimycobacterial Activity

Research has shown that certain derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for some substituted pyrazines have been reported as low as 6.25 µg/mL, indicating potent activity .

Antifungal Activity

In vitro studies have demonstrated that derivatives can also exhibit antifungal properties against strains such as Trichophyton mentagrophytes. The MIC values for these compounds ranged from moderate to high efficacy compared to standard antifungal agents .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Favipiravir : A notable derivative synthesized from related compounds has shown promising results in treating viral infections, including those caused by influenza and coronaviruses. Its mechanism involves incorporation into viral RNA, leading to premature termination of RNA synthesis .

- Antimycobacterial Agents : Compounds derived from this scaffold have been tested for their ability to inhibit mycobacterial growth, with results suggesting that structural modifications can enhance efficacy while reducing toxicity .

Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activities associated with this compound and its derivatives:

Propiedades

IUPAC Name |

2-oxo-1H-pyrazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPSNEKCBKMUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849354 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-34-6 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.